Nemadectin

Vue d'ensemble

Description

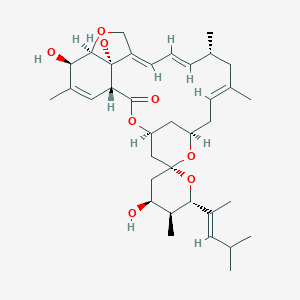

La némadecine est un antibiotique macrolide à 16 membres produit par la bactérie Streptomyces cyaneogriseus sous-espèce noncyanogenus . Elle est connue pour son activité endéctocide et nématocide à large spectre, ce qui en fait un puissant agent antiparasitaire . La structure de la némadecine est similaire à celle d'autres macrolides comme la milbémycine, l'ivermectine et la méilingmycine .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La némadecine est principalement produite par fermentation. La bactérie Streptomyces cyaneogriseus est cultivée dans un milieu contenant du glucose, de la dextrine, de l'extrait de levure et d'autres nutriments . Le bouillon de fermentation est ensuite séché par pulvérisation pour obtenir une poudre solide, qui est extraite à l'aide d'un solvant organique . L'extrait est filtré, et la némadecine est absorbée par une résine macroporeuse, éluée, puis concentrée et séchée pour obtenir un produit pur .

Méthodes de production industrielle : La production industrielle de la némadecine implique une fermentation à grande échelle suivie de processus d'extraction et de purification. Le processus de fermentation est optimisé pour augmenter le rendement, et l'utilisation de résine macroporeuse pour l'absorption et l'élution assure une pureté élevée du produit final . La méthode est rentable et facile à utiliser, ce qui la rend adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : La némadecine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Par exemple, la moxidectine, un dérivé de la némadecine, présente une bonne stabilité à la chaleur mais réagit avec les alcalis pour produire des isomères 2-épi et ∆2,3 . L'hydrolyse acide de la moxidectine produit de nouveaux produits de dégradation, tels que la 23-céto-némadecine .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de la némadecine comprennent les acides, les bases et les oxydants . Les conditions de ces réactions varient en fonction du produit souhaité. Par exemple, l'hydrolyse acide est effectuée en conditions acides, tandis que les réactions d'oxydation nécessitent des oxydants .

Principaux produits formés : Les principaux produits formés à partir des réactions de la némadecine comprennent divers isomères et produits de dégradation. Par exemple, la 23-céto-némadecine est formée lors de l'hydrolyse acide . Ces produits sont caractérisés à l'aide de techniques telles que la RMN, la LC-MS et la FT-MS .

Applications de la recherche scientifique

La némadecine a un large éventail d'applications de recherche scientifique. Elle est utilisée en chimie pour étudier les macrolides et leurs dérivés . En biologie, la némadecine est utilisée pour contrôler les populations d'insectes et de vers due à son activité antiparasitaire puissante . En médecine, les dérivés de la némadecine comme la moxidectine sont utilisés pour traiter les infections parasitaires telles que la cécité des rivières . Dans l'industrie, la némadecine est utilisée comme pesticide en raison de son activité à large spectre et de sa faible toxicité .

Mécanisme d'action

La némadecine exerce ses effets en se liant aux canaux ioniques chlorure GABA-A et glutamate-dépendants du parasite . Ces canaux sont essentiels au fonctionnement des cellules nerveuses et musculaires des invertébrés. En se liant à ces canaux, la némadecine perturbe le fonctionnement normal du système nerveux du parasite, conduisant à la paralysie et à la mort . Les cibles moléculaires de la némadecine comprennent les canaux ioniques chlorure GABA-A et glutamate-dépendants .

Applications De Recherche Scientifique

Agricultural Use

Nemadectin has shown significant promise as a biopesticide due to its efficacy against a range of pests and parasites. Its use in agriculture can reduce reliance on synthetic pesticides, promoting sustainable farming practices. The compound exhibits a broad spectrum of activity against both insects and helminths, making it valuable for crop protection.

Veterinary Medicine

In veterinary applications, this compound is utilized for treating parasitic infections in livestock. Its derivatives, particularly moxidectin, have been approved for use against conditions like onchocerciasis (river blindness) in humans as well as various parasitic infections in animals. Research indicates that this compound has lower toxicity compared to other anthelmintics, enhancing its safety profile for animal health .

Biotechnological Applications

Recent advancements have focused on optimizing the production of this compound through genetic engineering techniques. For instance, overexpression of the regulatory gene nemR has been shown to significantly enhance this compound yield by nearly 80% . This genetic manipulation allows for more efficient production processes, potentially leading to cost-effective applications in both agriculture and medicine.

Research and Development

This compound serves as a model compound in studies aimed at understanding the biosynthetic pathways of polyketides. Investigations into its biosynthesis have led to insights into the genetic regulation involved in producing secondary metabolites within Streptomyces species . The ongoing research into this compound's biosynthetic genes provides a foundation for developing new antibiotics and biopesticides.

Case Study 1: Production Optimization

A study conducted by Li et al. (2019) demonstrated that manipulating fermentation conditions—such as time, temperature, and dissolved oxygen—could optimize this compound production. By applying UV mutagenesis and screening for precursor resistance, researchers increased the yield from Streptomyces strains significantly .

| Methodology | Yield Increase (%) | Notes |

|---|---|---|

| UV Mutagenesis | 172 mg/L | Improved strain selection |

| Fermentation Process | 108.6% | Optimized conditions |

| Gene Overexpression | 79.9% | Enhanced production via nemR regulation |

Case Study 2: Veterinary Applications

In veterinary medicine, moxidectin (a derivative of this compound) was approved by the FDA for the treatment of onchocerciasis in humans and is extensively used in livestock for controlling parasitic infections such as heartworm and gastrointestinal parasites. Clinical trials have shown its effectiveness with minimal side effects compared to traditional treatments .

Mécanisme D'action

Nemadectin exerts its effects by binding to the parasite’s GABA-A and glutamate-gated chloride ion channels . These channels are essential for the function of invertebrate nerve and muscle cells. By binding to these channels, this compound disrupts the normal function of the parasite’s nervous system, leading to paralysis and death . The molecular targets of this compound include the GABA-A and glutamate-gated chloride ion channels .

Comparaison Avec Des Composés Similaires

La némadecine est similaire à d'autres macrolides comme la milbémycine, l'ivermectine et la méilingmycine . elle présente des caractéristiques structurelles uniques qui la distinguent de ces composés. Par exemple, la moxidectine, un dérivé de la némadecine, possède un groupe méthoxime en position 23, qui est absent dans la némadecine . Cette modification améliore l'activité insecticide de la moxidectine par rapport à la némadecine . D'autres composés similaires comprennent la séco-milbémycine et divers congénères de la némadecine .

Conclusion

La némadecine est un macrolide polyvalent doté d'une activité antiparasitaire à large spectre. Sa structure unique et son activité puissante en font un composé précieux dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie. La capacité du composé à subir diverses réactions chimiques et sa large gamme d'applications mettent en évidence son importance dans la recherche scientifique et la production industrielle.

Activité Biologique

Nemadectin is a macrocyclic lactone derived from the fermentation of Streptomyces cyaneogriseus and is recognized for its biological activity against nematodes. It is structurally related to avermectins, a class of compounds widely used as antiparasitic agents. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

This compound exhibits its biological effects primarily through interaction with specific receptors in nematodes. The compound binds to neural acetylcholine receptors , leading to paralysis and eventual death of the parasites. This mechanism is similar to that of other anthelmintics, such as monepantel and emodepside, which also target neuromuscular functions in nematodes .

Efficacy Against Nematodes

Research has demonstrated that this compound has significant nematocidal activity . A study evaluated the efficacy of this compound and its derivatives against various nematode species, revealing that it effectively induces paralysis in sensitive strains. The bioactivity was confirmed through bioassay-guided fractionation of fermentation extracts from Streptomyces microflavus, which led to the isolation of active constituents .

Comparative Efficacy

A comparative analysis of this compound against other anthelmintics reveals its potency:

| Compound | Target Species | Mechanism of Action | Efficacy Level |

|---|---|---|---|

| This compound | Various nematodes | Neural receptor binding | High |

| Avermectin | Broad-spectrum | GABA receptor modulation | High |

| Monepantel | Gastrointestinal nematodes | Voltage-dependent potassium channels | Moderate |

| Emodepside | Nematodes | G-protein-coupled receptors | High |

Case Study 1: Production Enhancement

A significant study focused on improving the production yield of this compound by overexpressing the regulatory gene nemR in Streptomyces cyaneogriseus. The research indicated that deletion of the nemR gene resulted in an approximate 80% decrease in this compound yield. Conversely, overexpression restored production levels, highlighting the gene's crucial role in biosynthesis .

Case Study 2: Biotransformation Products

Another investigation explored biotransformation products of this compound and their biological activities. This study found that derivatives obtained through microbial transformation exhibited enhanced nematocidal properties compared to the parent compound, suggesting potential for developing more effective formulations .

Transcriptional Regulation

Transcriptional assays have shown that the nemR gene significantly influences the expression of the this compound biosynthetic gene cluster. Deletion studies demonstrated a marked reduction in transcription levels for key biosynthetic genes, indicating that NemR acts as a positive regulator in this compound production .

Structural Variants and Their Activities

Research has also identified structural variants of this compound with varying biological activities. For instance, C-13 substituted variants showed improved efficacy against specific nematode populations, suggesting that structural modifications can enhance pharmacological properties .

Propriétés

IUPAC Name |

(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52O8/c1-20(2)13-24(6)32-25(7)30(37)18-35(44-32)17-28-16-27(43-35)12-11-22(4)14-21(3)9-8-10-26-19-41-33-31(38)23(5)15-29(34(39)42-28)36(26,33)40/h8-11,13,15,20-21,25,27-33,37-38,40H,12,14,16-19H2,1-7H3/b9-8+,22-11+,24-13+,26-10+/t21-,25-,27+,28-,29-,30-,31+,32+,33+,35-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFMRVVYUVPIAN-AQUURSMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CCC2CC(CC3(O2)CC(C(C(O3)C(=CC(C)C)C)C)O)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C[C@@H]([C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)O)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883099 | |

| Record name | Nemadectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102130-84-7 | |

| Record name | Nemadectin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102130847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemadectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEMADECTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8VJ1G3TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.